molecular formula C14H14N4O3 B15019889 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15019889
M. Wt: 286.29 g/mol
InChI Key: RKKHKCXYWWGKQE-UHFFFAOYSA-N
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Description

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the pyrimidine family, which is known for its wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with aminopyrimidines under controlled conditions. The reaction often requires catalysts such as ZnCl2 and involves oxidative dehydrogenation and annulation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like NaBH4.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its dual role in modulating inflammatory responses and exhibiting anticancer properties. Its ability to activate the Wnt/β-catenin pathway distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-amino-5-(3-methoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H14N4O3/c1-21-8-4-2-3-7(5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20)

InChI Key

RKKHKCXYWWGKQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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